molecular formula C16H12BrFN2S B2942855 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole CAS No. 1206994-64-0

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole

Cat. No. B2942855
CAS RN: 1206994-64-0
M. Wt: 363.25
InChI Key: OEPROKDEYXLOLL-UHFFFAOYSA-N
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Description

The compound “5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains bromophenyl and fluorophenyl groups, which are phenyl rings (a type of aromatic ring) with a bromine or fluorine atom attached, respectively . The “methylthio” group is a sulfur atom bonded to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the bromophenyl, fluorophenyl, and methylthio groups. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, bromophenyl, fluorophenyl, and methylthio groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the bromophenyl, fluorophenyl, and methylthio groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could potentially make the compound more dense and polar .

Scientific Research Applications

Synthesis and Structural Analysis

Research into similar imidazole derivatives has led to the development of novel synthetic routes and characterization techniques. For instance, studies on the synthesis of imidazole derivatives highlight the versatility of these compounds in chemical synthesis, offering pathways to a range of biologically active molecules. Techniques like X-ray crystallography, NMR (1H and 13C), and mass spectrometry play crucial roles in elucidating the structures of these compounds, providing insights into their potential interactions with biological targets (Jayashree et al., 2019).

Antimicrobial and Antitubercular Activities

Imidazole derivatives have been explored for their antimicrobial and antitubercular activities. For example, new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety have shown promising antimicrobial properties against a variety of pathogens, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). This suggests that related imidazole compounds could be explored for similar biological activities.

Antioxidant and Enzyme Inhibition

The antioxidant properties and enzyme inhibition capabilities of benzimidazole derivatives, closely related to the imidazole ring structure, have been studied, revealing their potential in managing oxidative stress and modulating biological pathways. Some derivatives have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, which could be indicative of the broader applicability of imidazole compounds in these areas (Menteşe, Ülker, & Kahveci, 2015).

Molecular Docking and Drug Design

Imidazole derivatives are also important in the design of new drugs, as demonstrated by molecular docking studies that assess the binding affinity of these compounds to various biological targets. For example, the synthesis and characterization of specific imidazole derivatives have been accompanied by molecular docking to highlight their potential interactions with enzymes and receptors, offering insights into the design of new therapeutics (Jayashree et al., 2019).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and chemical research .

properties

IUPAC Name

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2S/c1-21-16-19-10-15(11-2-4-12(17)5-3-11)20(16)14-8-6-13(18)7-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPROKDEYXLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole

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